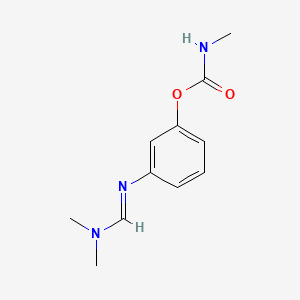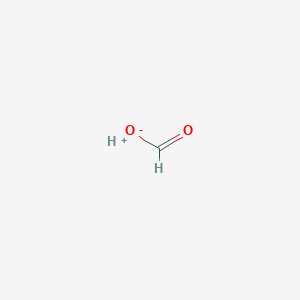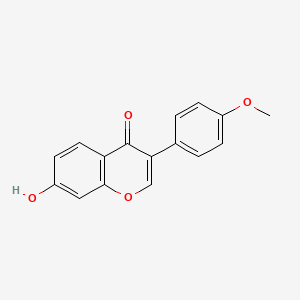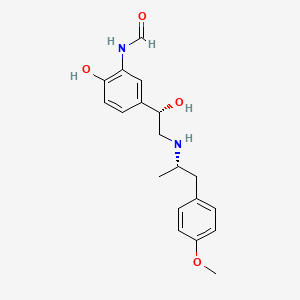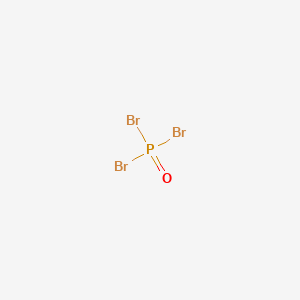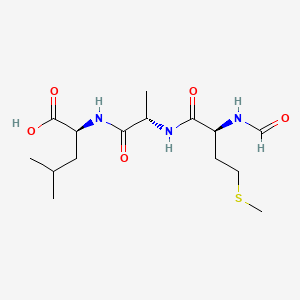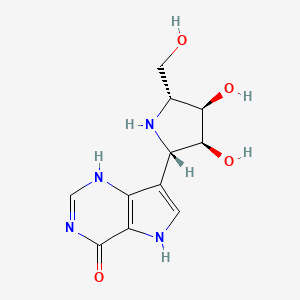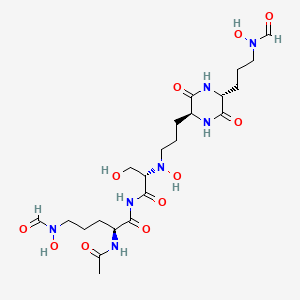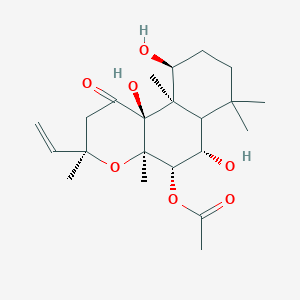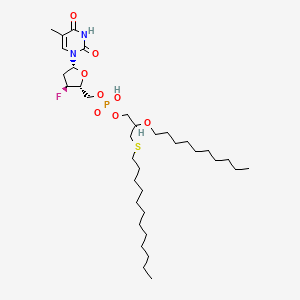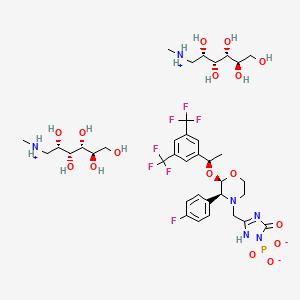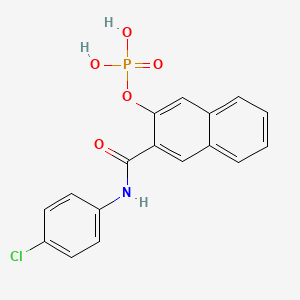
Fosfato de naftol AS-E
Descripción general
Descripción
El fosfato de naftol AS-E es un compuesto orgánico con la fórmula empírica C17H13ClNO5P. Es conocido por su función como sustrato histoquímico para las fosfatasas alcalinas y su capacidad para inhibir interacciones proteína-proteína específicas, como las que involucran al factor de transcripción Myb .
Aplicaciones Científicas De Investigación
El fosfato de naftol AS-E tiene varias aplicaciones de investigación científica:
Química: Utilizado como reactivo en varias reacciones químicas y como sustrato en ensayos enzimáticos.
Biología: Employed in histochemical studies to detect alkaline phosphatase activity.
Medicina: Investigado por sus posibles efectos terapéuticos, particularmente en la inhibición de la actividad del factor de transcripción Myb, que está implicado en ciertos cánceres
Industria: Utilizado en la producción de tintes y pigmentos debido a sus propiedades químicas.
Mecanismo De Acción
El fosfato de naftol AS-E ejerce sus efectos inhibiendo interacciones proteína-proteína específicas. Por ejemplo, puede prevenir la interacción entre el factor de transcripción Myb y el dominio KIX del coactivador p300. Esta inhibición interrumpe la actividad transcripcional de Myb, lo que lleva a una expresión reducida de los genes diana de Myb e induce la diferenciación y la apoptosis en ciertas células cancerosas .
Compuestos similares:
- Fosfato de naftol AS-BI
- Fosfato de naftol AS-MX
- Fosfato de naftol AS-OL
Comparación: El this compound es único en su capacidad para inhibir la interacción entre Myb y p300, una propiedad que no comparten todos los compuestos similares. Esto lo hace particularmente valioso en la investigación centrada en las vías relacionadas con Myb y las posibles terapias contra el cáncer .
Análisis Bioquímico
Biochemical Properties
Naphthol AS-E phosphate plays a crucial role in various biochemical reactions. It is known to inhibit the protein-protein interaction between CREB and the KIX domain of CBP, with a Ki value of 50 µM . Additionally, it inhibits the binding of the transcription factor Myb to the KIX domains of p300 and CBP, with IC50 values of 30 and 43 µM, respectively . Naphthol AS-E phosphate also inhibits CREB-dependent transcription in HEK293T cells, with a Ki value of 10 µM . Furthermore, it decreases the expression of Myb target genes and induces differentiation in HL-60, U937, and NB4 myeloid leukemia cells when used at a concentration of 5 µM . These interactions highlight the compound’s role in modulating transcriptional activity and cellular differentiation.
Cellular Effects
Naphthol AS-E phosphate has significant effects on various types of cells and cellular processes. It inhibits the proliferation of NCI-H1734 lung adenocarcinoma cells, with an IC50 value of 6.89 µM . By interfering with the Myb-KIX interaction, Naphthol AS-E phosphate suppresses the expression of Myb target genes and induces myeloid differentiation and apoptosis in several human leukemia cell lines . This compound also inhibits CREB-dependent transcription, which plays a critical role in cell signaling pathways, gene expression, and cellular metabolism . These effects demonstrate the compound’s potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
The molecular mechanism of Naphthol AS-E phosphate involves its ability to disrupt protein-protein interactions. It binds to the KIX domain of CBP, thereby blocking the interaction between Myb and p300 . This disruption inhibits Myb activity in vivo and suppresses the expression of Myb target genes . Additionally, Naphthol AS-E phosphate inhibits the CREB pathway by preventing the interaction between CREB and CBP . These binding interactions and enzyme inhibitions highlight the compound’s role in modulating transcriptional activity and cellular differentiation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Naphthol AS-E phosphate can change over time. Studies have shown that the compound can induce myeloid differentiation and apoptosis in human leukemia cell lines over a period of time . The stability and degradation of Naphthol AS-E phosphate in various experimental conditions can influence its long-term effects on cellular function. For instance, the compound’s ability to inhibit CREB-dependent transcription and Myb activity may vary depending on the duration of exposure and the specific experimental setup .
Dosage Effects in Animal Models
The effects of Naphthol AS-E phosphate vary with different dosages in animal models. In a study involving hepatic encephalopathy in mice, the compound was administered at different concentrations to observe its impact on neurological decline and inflammation . The results indicated that higher doses of Naphthol AS-E phosphate significantly reduced the expression of proinflammatory cytokines and improved neurological outcomes . At high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
Naphthol AS-E phosphate is involved in various metabolic pathways. It has been shown to inhibit the ALDOA metabolism pathway, which plays a crucial role in cancer progression . By inhibiting aldolase A, Naphthol AS-E phosphate suppresses the growth of prostate cancer cells in a dose-dependent manner . This interaction with metabolic enzymes underscores the compound’s potential as a therapeutic agent in cancer treatment.
Transport and Distribution
The transport and distribution of Naphthol AS-E phosphate within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound’s ability to inhibit alkaline phosphatase activity suggests that it may be transported and localized to regions with high enzyme activity . Additionally, its distribution within tissues can be affected by the presence of specific binding proteins that facilitate its accumulation in target cells .
Subcellular Localization
Naphthol AS-E phosphate exhibits specific subcellular localization patterns that influence its activity and function. The compound’s ability to inhibit alkaline phosphatase activity has been demonstrated using high-resolution, fluorescence-based methods . These studies have shown that Naphthol AS-E phosphate localizes to specific cellular compartments, where it exerts its inhibitory effects on enzyme activity . This subcellular targeting is essential for the compound’s role in modulating cellular processes and biochemical reactions.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El fosfato de naftol AS-E se puede sintetizar mediante la fosforilación del naftol AS-E. El proceso implica la reacción del naftol AS-E con ácido fosfórico o sus derivados en condiciones controladas para producir el éster fosfato .
Métodos de producción industrial: La producción industrial del this compound generalmente implica síntesis química a gran escala utilizando reactivos de alta pureza y condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos como la purificación mediante recristalización o cromatografía .
Tipos de reacciones:
Oxidación: El this compound puede sufrir reacciones de oxidación, particularmente en presencia de agentes oxidantes fuertes.
Reducción: También se puede reducir en condiciones específicas, aunque esto es menos común.
Sustitución: El compuesto puede participar en reacciones de sustitución, especialmente las que involucran al grupo fosfato.
Reactivos y condiciones comunes:
Oxidación: Agentes oxidantes fuertes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Se pueden utilizar varios nucleófilos para sustituir el grupo fosfato en condiciones apropiadas.
Principales productos formados:
Oxidación: Derivados oxidados del this compound.
Reducción: Formas reducidas del compuesto.
Sustitución: Derivados sustituidos dependiendo del nucleófilo utilizado.
Comparación Con Compuestos Similares
- Naphthol AS-BI phosphate
- Naphthol AS-MX phosphate
- Naphthol AS-OL phosphate
Comparison: Naphthol AS-E phosphate is unique in its ability to inhibit the interaction between Myb and p300, a property not shared by all similar compounds. This makes it particularly valuable in research focused on Myb-related pathways and potential cancer therapies .
Propiedades
IUPAC Name |
[3-[(4-chlorophenyl)carbamoyl]naphthalen-2-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClNO5P/c18-13-5-7-14(8-6-13)19-17(20)15-9-11-3-1-2-4-12(11)10-16(15)24-25(21,22)23/h1-10H,(H,19,20)(H2,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAQWBFHPMSXKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC=C(C=C3)Cl)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClNO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10171275 | |
| Record name | N-(4-Chlorophenyl)-3-(phosphonooxy)naphthalene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10171275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18228-17-6 | |
| Record name | N-(4-Chlorophenyl)-3-(phosphonooxy)-2-naphthalenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18228-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naphtholas-ephosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018228176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthol AS-E phosphate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=746568 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-Chlorophenyl)-3-(phosphonooxy)naphthalene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10171275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-chlorophenyl)-3-(phosphonooxy)naphthalene-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.263 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NAPHTHOLAS-EPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6R6B93QFC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


